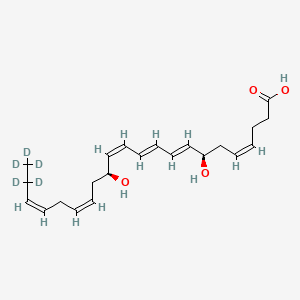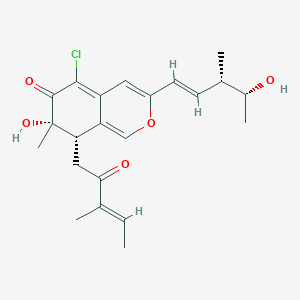
11-Epi-Chaetomugilin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Epi-Chaetomugilin I is a secondary metabolite produced by the fungus Chaetomium globosum. This compound belongs to the class of azaphilones, which are known for their diverse biological activities. This compound has garnered significant interest due to its potent cytotoxic properties against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Epi-Chaetomugilin I involves several steps, starting from the isolation of the fungal strain Chaetomium globosum. The compound is typically extracted from the fungal culture using organic solvents such as methanol or ethyl acetate. The crude extract is then subjected to chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify the compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. advancements in fermentation technology and optimization of culture conditions could potentially scale up the production of this compound. Genetic engineering of the fungal strain to enhance the yield of this compound is also a promising avenue for industrial production .
Chemical Reactions Analysis
Types of Reactions: 11-Epi-Chaetomugilin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its structure-activity relationship .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced or altered biological activities .
Scientific Research Applications
11-Epi-Chaetomugilin I has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the structure-activity relationship of azaphilones.
Biology: The compound is used to investigate the biological pathways involved in its cytotoxic effects.
Medicine: Due to its potent cytotoxicity, this compound is being explored as a potential anticancer agent.
Mechanism of Action
The mechanism of action of 11-Epi-Chaetomugilin I involves the inhibition of key cellular pathways that are essential for cancer cell survival. The compound targets the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating immune response and cell proliferation. By inhibiting this pathway, this compound induces apoptosis in cancer cells .
Comparison with Similar Compounds
- Chaetomugilin I
- Chaetomugilin E
- Chaetomugilin F
- Chaetomugilin J
- Chaetomugilin N
Comparison: 11-Epi-Chaetomugilin I is unique among its analogs due to its distinct stereochemistry at the C-11 position. This unique configuration contributes to its potent cytotoxic activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H27ClO5 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
(7S,8S)-5-chloro-7-hydroxy-3-[(E,3S,4R)-4-hydroxy-3-methylpent-1-enyl]-7-methyl-8-[(E)-3-methyl-2-oxopent-3-enyl]-8H-isochromen-6-one |
InChI |
InChI=1S/C22H27ClO5/c1-6-12(2)19(25)10-18-17-11-28-15(8-7-13(3)14(4)24)9-16(17)20(23)21(26)22(18,5)27/h6-9,11,13-14,18,24,27H,10H2,1-5H3/b8-7+,12-6+/t13-,14+,18-,22-/m0/s1 |
InChI Key |
BYFBAJVBSPNIFS-FLPRNSHASA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)C[C@H]1C2=COC(=CC2=C(C(=O)[C@@]1(C)O)Cl)/C=C/[C@H](C)[C@@H](C)O |
Canonical SMILES |
CC=C(C)C(=O)CC1C2=COC(=CC2=C(C(=O)C1(C)O)Cl)C=CC(C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



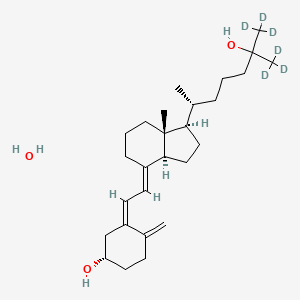

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benzenesulfonamide-d8](/img/structure/B12415380.png)
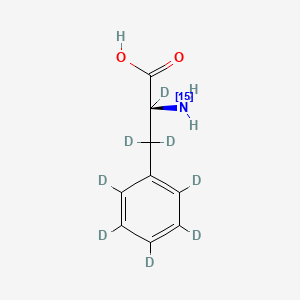
![N-[3-[(4R,5R,6R)-2-azanyl-5-fluoranyl-4,6-dimethyl-5,6-dihydro-1,3-thiazin-4-yl]-4-fluoranyl-phenyl]-5-(fluoranylmethoxy)pyrazine-2-carboxamide](/img/structure/B12415393.png)


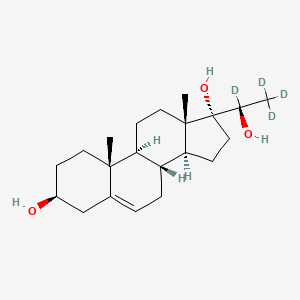
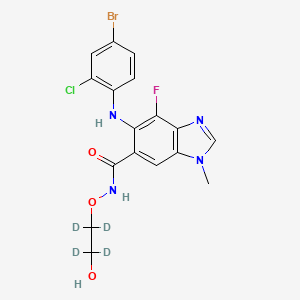
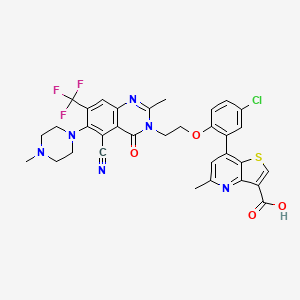
![1-(4-cyanophenyl)-N-(3-fluorophenyl)-3-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B12415435.png)
